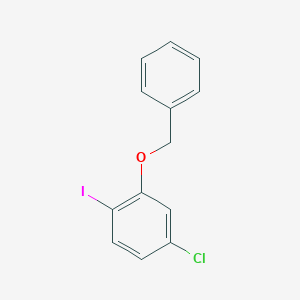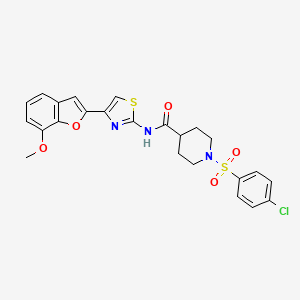
4-(furan-2-ylmethyl)-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(furan-2-ylmethyl)-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that features a triazole ring substituted with a furan-2-ylmethyl group and a 4-methylphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(furan-2-ylmethyl)-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and carbon disulfide, followed by alkylation.
Substitution Reactions: The furan-2-ylmethyl and 4-methylphenyl groups are introduced through substitution reactions. These reactions often require the use of bases such as sodium hydride (NaH) or potassium carbonate (K2CO3) to deprotonate the triazole ring, making it more nucleophilic.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors to improve reaction efficiency and yield, as well as employing robust purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The thiol group in the compound can undergo oxidation to form disulfides.
Reduction: The triazole ring can be reduced under specific conditions, although this is less common.
Substitution: The furan and phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) can be used as oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) can be used for reduction reactions.
Substitution: Friedel-Crafts alkylation or acylation can be used for introducing various substituents onto the aromatic rings.
Major Products
Oxidation: Disulfides or sulfoxides.
Reduction: Reduced triazole derivatives.
Substitution: Various substituted furan or phenyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 4-(furan-2-ylmethyl)-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol is used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.
Biology
Biologically, this compound has shown promise as an antimicrobial and antifungal agent. It can inhibit the growth of various bacterial and fungal strains, making it a candidate for developing new antibiotics or antifungal medications.
Medicine
In medicine, research is ongoing to explore its potential as a therapeutic agent. Its ability to interact with biological targets such as enzymes and receptors makes it a potential candidate for drug development.
Industry
Industrially, this compound can be used in the synthesis of specialty chemicals and pharmaceuticals. Its stability and reactivity make it suitable for various industrial applications, including the production of agrochemicals and dyes.
Mecanismo De Acción
The mechanism of action of 4-(furan-2-ylmethyl)-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with biological macromolecules. The thiol group can form covalent bonds with cysteine residues in proteins, potentially inhibiting enzyme activity. The triazole ring can also interact with metal ions, affecting metalloproteins and enzymes.
Comparación Con Compuestos Similares
Similar Compounds
4-(furan-2-ylmethyl)-5-phenyl-4H-1,2,4-triazole-3-thiol: Similar structure but lacks the 4-methyl group on the phenyl ring.
4-(furan-2-ylmethyl)-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol: Similar structure but has a chlorine substituent instead of a methyl group.
Uniqueness
The presence of both the furan-2-ylmethyl and 4-methylphenyl groups in 4-(furan-2-ylmethyl)-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol provides unique steric and electronic properties. These properties can influence its reactivity and interaction with biological targets, making it distinct from other similar compounds.
Propiedades
IUPAC Name |
4-(furan-2-ylmethyl)-3-(4-methylphenyl)-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3OS/c1-10-4-6-11(7-5-10)13-15-16-14(19)17(13)9-12-3-2-8-18-12/h2-8H,9H2,1H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYTCNMWNRCOYES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NNC(=S)N2CC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-{[6-(dimethylamino)pyridin-3-yl]methyl}-6-fluoropyridine-2-carboxamide](/img/structure/B2648797.png)
![Spiro[isochroman-1,4'-piperidine] 2,2,2-trifluoroacetate](/img/structure/B2648799.png)
![4-(Difluoromethyl)-3-methylisoxazolo[5,4-b]pyridin-6(7H)-one](/img/structure/B2648801.png)
![Spiro[6,7-dihydro-5H-1-benzofuran-4,2'-oxirane]](/img/structure/B2648802.png)
![4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-{[1-(pyridine-2-carbonyl)piperidin-4-yl]methoxy}pyrimidine](/img/structure/B2648803.png)

![2-[1-(4-Methylphenyl)sulfonylindol-6-yl]acetic acid](/img/structure/B2648807.png)
![5-chloro-2-nitro-N-[4-(2-oxopyrrolidin-1-yl)phenyl]benzamide](/img/structure/B2648808.png)


![N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-methoxybenzamide hydrochloride](/img/structure/B2648812.png)


![2-[Cyclopropyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-4-methyl-1,3-thiazole-5-carboxylic acid](/img/structure/B2648817.png)
